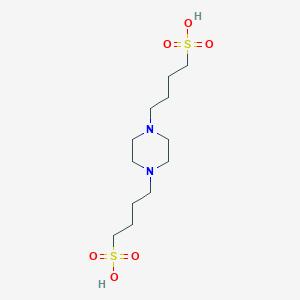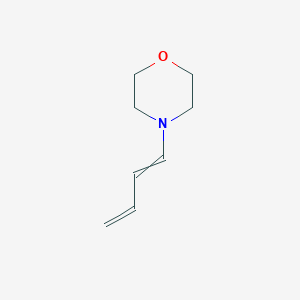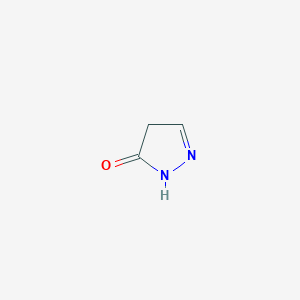
(Trimethylsilyl)acetonitrile
描述
(Trimethylsilyl)acetonitrile is a silicon-based organic compound that is used in various chemical reactions. It is known for its ability to participate in fluoroalkylation reactions, where it can introduce a cyanodifluoromethyl group into other molecules. This compound is also involved in reactions with dimethyl acetals, leading to the formation of β-methoxynitriles, which can further undergo elimination to form α,β-unsaturated nitriles .
Synthesis Analysis
The synthesis of derivatives of (trimethylsilyl)acetonitrile has been explored in the literature. For instance, difluoro(trimethylsilyl)acetonitrile is synthesized through the insertion of difluorocarbene into silyl cyanide. This process results in a silane that acts as an effective cyanodifluoromethylating agent for various substrates such as aldehydes and imines . Additionally, (trimethylsilyl)methyl isocyanides, which can rearrange upon heating to produce (trimethylsilyl)acetonitrile, have been prepared and characterized, indicating the thermal stability and rearrangement properties of these compounds .
Molecular Structure Analysis
The molecular structure of (trimethylsilyl)acetonitrile and its derivatives is crucial for understanding their reactivity. The presence of the trimethylsilyl group in these molecules is significant as it can influence the electronic properties of the adjacent functional groups, thereby affecting the overall reactivity of the compound. The thermal rearrangement of (trimethylsilyl)methyl isocyanides to form (trimethylsilyl)acetonitrile suggests a structural transformation that is temperature-dependent .
Chemical Reactions Analysis
(Trimethylsilyl)acetonitrile is versatile in chemical synthesis. It has been shown to react smoothly with dimethyl acetals in the presence of trimethylsilyl trifluoromethanesulfonate to yield β-methoxynitriles. This reaction is particularly effective with acetals derived from aromatic aldehydes. Furthermore, electron-rich acetals tend to eliminate to form α,β-unsaturated nitriles as the major product, indicating a preference in the reaction pathway depending on the electronic nature of the substrates . The ability of difluoro(trimethylsilyl)acetonitrile to act as a cyanodifluoromethylating reagent also highlights its utility in introducing fluorinated groups into organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of (trimethylsilyl)acetonitrile derivatives are influenced by the trimethylsilyl group and the presence of other substituents such as fluorine atoms. These properties are essential for determining the conditions under which these compounds can be handled and used in chemical reactions. The thermal rearrangement of (trimethylsilyl)methyl isocyanides to yield various (trimethylsilyl)acetonitrile derivatives demonstrates the impact of temperature on the stability and reactivity of these compounds . The reactivity of (trimethylsilyl)acetonitrile with dimethyl acetals under the mediation of trimethylsilyl trifluoromethanesulfonate suggests that the presence of a strong silylating agent can significantly enhance the reaction outcomes .
科学研究应用
-
Organic Synthesis
- Summary of Application : (Trimethylsilyl)acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
- Methods of Application : In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . The review discusses the research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .
- Results or Outcomes : The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .
-
Catalytic Cyanomethylation
-
Gas Chromatography and Mass Spectrometry
- Summary of Application : (Trimethylsilyl)acetonitrile is used to make compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .
- Methods of Application : Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
- Results or Outcomes : This way trimethylsiloxy groups are formed on the molecule .
-
C1 or C2 Building Block
-
Endcapping in Chromatography
-
Electrochemical Reactions
安全和危害
(Trimethylsilyl)acetonitrile is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection when handling it .
未来方向
As the chemical industry aims to adopt greener, safer, and more sustainable solvents, (Trimethylsilyl)acetonitrile is being used more frequently . Its use as a temporary substituent promoting asymmetric induction in diastereoselective one-pot reactions involving two sequential Mukaiyama aldol reactions has been proposed .
属性
IUPAC Name |
2-trimethylsilylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NSi/c1-7(2,3)5-4-6/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKMUGYQMMXILX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171361 | |
| Record name | (Trimethylsilyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Trimethylsilyl)acetonitrile | |
CAS RN |
18293-53-3 | |
| Record name | 2-(Trimethylsilyl)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18293-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Trimethylsilyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018293533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Trimethylsilyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trimethylsilyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (TRIMETHYLSILYL)ACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XB7XHD8BU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















